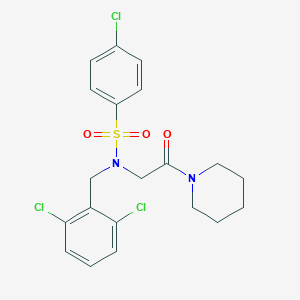
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide, also known as BRD 7389, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 is not fully understood. However, it is believed to act by inhibiting the activity of certain proteins that are involved in cellular processes such as cell growth and inflammation.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, as well as to inhibit the activity of a protein that is involved in inflammation. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 in lab experiments is that it has been shown to have a number of potential therapeutic applications, which may make it a useful tool for studying disease processes. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389. For example, future studies could focus on elucidating the exact mechanism of action of the compound, as well as on identifying additional potential therapeutic applications. Additionally, future studies could investigate the safety and efficacy of the compound in animal models, which could help to inform future clinical trials.
Méthodes De Synthèse
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 can be synthesized using a multi-step process involving the reaction of 5-bromo-1H-indole-3-carbaldehyde with 3-chloro-2-methylaniline, followed by the addition of acetic anhydride and acetic acid. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 was able to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study found that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 was able to inhibit the activity of a protein that is involved in inflammation, suggesting that it may have anti-inflammatory properties.
Propriétés
Formule moléculaire |
C18H14BrClN2O2 |
|---|---|
Poids moléculaire |
405.7 g/mol |
Nom IUPAC |
2-(5-bromo-3-formylindol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H14BrClN2O2/c1-11-15(20)3-2-4-16(11)21-18(24)9-22-8-12(10-23)14-7-13(19)5-6-17(14)22/h2-8,10H,9H2,1H3,(H,21,24) |
Clé InChI |
YGNGMYCMYJNGBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)

![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)